molecular formula C11H13N5O4S B12904350 (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid

Cat. No.: B12904350
M. Wt: 311.32 g/mol
InChI Key: OZOUJSWNOIDWAR-LURJTMIESA-N
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Description

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a cysteine derivative, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid typically involves the reaction of a purine derivative with a cysteine derivative. The reaction conditions often include the use of solvents such as acetonitrile and water, with phosphoric acid or formic acid as catalysts . The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the sulfur-containing group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the sulfur-containing group, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the amino acid side chain, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted purine derivatives .

Scientific Research Applications

(S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-(((1H-Purin-6-yl)thio)methoxy)-2-amino-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C11H13N5O4S

Molecular Weight

311.32 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(7H-purin-6-ylsulfanylmethoxy)pentanoic acid

InChI

InChI=1S/C11H13N5O4S/c12-6(11(18)19)1-2-7(17)20-5-21-10-8-9(14-3-13-8)15-4-16-10/h3-4,6H,1-2,5,12H2,(H,18,19)(H,13,14,15,16)/t6-/m0/s1

InChI Key

OZOUJSWNOIDWAR-LURJTMIESA-N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCOC(=O)CCC(C(=O)O)N

Origin of Product

United States

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